molecular formula C12H13N3O4S2 B11311481 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11311481
M. Wt: 327.4 g/mol
InChI Key: UCTIHDDZODVFQL-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfone derivative, while reduction of the sulfonamide group could yield an amine derivative.

Scientific Research Applications

2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests potential pharmacological activities, making it a candidate for further investigation as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or other biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]benzamide: Similar structure but lacks the pyrimidine ring.

    4-hydroxy-2-quinolones: Different core structure but similar functional groups.

    2-Methoxy-4-(methylsulfanyl)benzoic Acid: Similar functional groups but different core structure.

Uniqueness

The uniqueness of 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide lies in its combination of functional groups and the presence of the pyrimidine ring, which may confer unique biological and chemical properties not found in similar compounds.

Properties

Molecular Formula

C12H13N3O4S2

Molecular Weight

327.4 g/mol

IUPAC Name

6-methyl-N-(3-methylsulfanylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H13N3O4S2/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-4-3-5-9(6-8)20-2/h3-6,15H,1-2H3,(H2,13,14,16,17)

InChI Key

UCTIHDDZODVFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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